Ciclopirox

Description

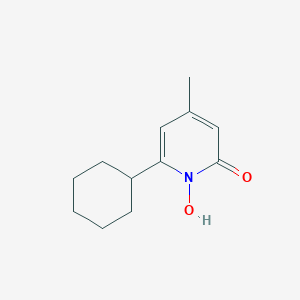

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKYRAXSEDYPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048564 | |

| Record name | Ciclopirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.41e+00 g/L | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29342-05-0 | |

| Record name | Ciclopirox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29342-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciclopirox [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciclopirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciclopirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciclopirox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOPIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W019ZDRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C | |

| Record name | Ciclopirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ciclopirox as an Iron Chelator: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Introduction

Ciclopirox (CPX), a synthetic hydroxypyridone derivative, has long been utilized as a broad-spectrum antifungal agent for topical applications.[1][2] However, a growing body of evidence has illuminated a more complex and versatile mechanism of action centered around its potent ability to chelate intracellular iron.[3][4] This guide provides an in-depth technical exploration of this compound's function as an iron chelator, detailing its biochemical interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these effects. With applications extending beyond mycology to oncology and other fields, a thorough understanding of this compound's iron-dependent mechanisms is crucial for researchers, scientists, and drug development professionals.[5][6]

The Core Mechanism: High-Affinity Iron (Fe³⁺) Chelation

This compound's primary mechanism of action is the chelation of polyvalent metal cations, with a particularly high affinity for ferric iron (Fe³⁺).[7][8] This interaction is central to its biological activity and distinguishes it from many other antimicrobial and anticancer agents.[7][9] By binding to and sequestering intracellular iron, this compound effectively depletes the labile iron pool, a critical resource for numerous cellular processes.[10][11] This iron deprivation leads to the inhibition of essential iron-dependent enzymes, disrupting vital pathways and ultimately triggering cellular dysfunction and apoptosis.[4][8]

dot

Figure 1: this compound's Iron Chelation Pathway.

Downstream Consequences of Iron Deprivation

The sequestration of intracellular iron by this compound initiates a cascade of events that impact multiple critical cellular pathways.

Inhibition of Ribonucleotide Reductase and Cell Cycle Arrest

Ribonucleotide reductase (RNR) is a crucial iron-dependent enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA synthesis and repair.[9][12] By chelating the iron in the RNR active site, this compound effectively inhibits its function.[3][13] This leads to a depletion of the deoxyribonucleotide pool, resulting in stalled DNA replication and subsequent cell cycle arrest, primarily in the G1/G0 phase.[7][10] This antiproliferative effect is a cornerstone of this compound's anticancer activity.[3][7]

Modulation of Prolyl Hydroxylases and HIF-1α Signaling

Prolyl hydroxylases (PHDs) are iron-dependent enzymes that regulate the stability of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in cellular responses to hypoxia.[14][15] Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. This compound, by chelating the iron required for PHD activity, inhibits this process.[14][16] This leads to the stabilization and accumulation of HIF-1α even in the presence of oxygen, a phenomenon with complex implications, including potential roles in angiogenesis.[16][17]

Impact on Ferritin and Iron Homeostasis

Ferritin is the primary intracellular iron storage protein.[18] Studies have shown that this compound treatment leads to a downregulation of intracellular ferritin levels.[10][19] This effect is thought to be mediated, at least in part, by the induction of "ferritinophagy," the autophagic degradation of ferritin.[20][21] By reducing ferritin, this compound further disrupts cellular iron homeostasis, contributing to its overall cytotoxic effects.[19][20]

Experimental Validation: Protocols and Methodologies

A key aspect of studying this compound's mechanism of action is the ability to experimentally validate its effects on intracellular iron and related pathways. The following are detailed protocols for key assays.

Protocol 1: Measurement of Intracellular Iron Chelation using Calcein-AM

The Calcein-AM assay is a widely used method to assess the chelatable intracellular iron pool.[11] Calcein-AM is a cell-permeant, non-fluorescent molecule that is hydrolyzed by intracellular esterases to the fluorescent dye calcein.[15] The fluorescence of calcein is quenched upon binding to labile iron. An effective intracellular iron chelator like this compound will displace iron from calcein, leading to an increase in fluorescence.[11]

Materials:

-

Calcein-AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Cell culture medium or buffer (e.g., HBSS)

-

Cells of interest

-

This compound olamine

-

Fluorescence microplate reader or flow cytometer

Step-by-Step Methodology:

-

Cell Preparation: Culture cells to the desired confluency. For suspension cells, adjust the concentration to 0.1–5 × 10⁶ cells/mL.[15]

-

Calcein-AM Loading:

-

Washing: Gently wash the cells with pre-warmed PBS to remove extracellular Calcein-AM.[11]

-

This compound Treatment: Resuspend the calcein-loaded cells in fresh medium containing the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).[13]

-

Incubation: Incubate the cells for a defined period (e.g., 1 hour) at 37°C.[11]

-

Fluorescence Measurement:

-

Data Analysis: An increase in calcein fluorescence in this compound-treated cells compared to the control indicates intracellular iron chelation.

dot

Figure 2: Workflow for the Calcein-AM Iron Chelation Assay.

Protocol 2: Western Blot Analysis of Iron-Related Proteins

Western blotting can be used to assess the impact of this compound on the expression levels of key iron-related proteins, such as ferritin and transferrin receptor.[10][20]

Materials:

-

Cells of interest

-

This compound olamine

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-ferritin, anti-transferrin receptor, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).[10]

-

Cell Lysis: Harvest and lyse the cells in RIPA buffer.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in ferritin expression is expected with this compound treatment.[10]

Quantitative Analysis: this compound's Potency in Cancer Cell Lines

The antiproliferative effects of this compound have been quantified in numerous cancer cell lines, with IC₅₀ values typically in the low micromolar range. This highlights its potential as a repurposed anticancer agent.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |

| Rh30 | Rhabdomyosarcoma | ~2-5 | 48 hours | [7] |

| RD | Rhabdomyosarcoma | 1.5 - 4.9 | 6 days | [3] |

| MDA-MB-231 | Breast Cancer | ~2-5 | 48 hours | [7] |

| MCF7 | Breast Cancer | 1.5 - 4.9 | 6 days | [3] |

| A549 | Lung Cancer | 1.5 - 4.9 | 6 days | [3] |

| HT29 | Colon Cancer | ~2-5 | 48 hours | [7] |

| HUVEC | Endothelial Cells | ~10 | - | [21] |

Table 1: IC₅₀ values of this compound in various cancer cell lines.

Therapeutic Implications and Future Directions

The understanding of this compound as an iron chelator has opened up new avenues for its therapeutic application beyond fungal infections. Its potent antiproliferative and pro-apoptotic effects in cancer cells have led to preclinical and early clinical investigations for hematologic malignancies and solid tumors.[3][6] Furthermore, its ability to modulate iron homeostasis and related pathways suggests potential applications in other iron-related disorders.

Future research should focus on optimizing the delivery of this compound for systemic administration, exploring combination therapies with other anticancer agents, and further elucidating the complex interplay between its iron chelation activity and other cellular effects. The development of more specific inhibitors of iron-dependent enzymes may also benefit from the insights gained from studying this compound.

Conclusion

This compound's mechanism of action as an intracellular iron chelator is a powerful example of drug repurposing. By depriving cells of essential iron, it disrupts multiple critical pathways, leading to a range of biological effects from antifungal activity to cancer cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses poxvirus replication by targeting iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. Antileukemia Effect of this compound Olamine Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines | PLOS One [journals.plos.org]

- 6. preprints.org [preprints.org]

- 7. The antitumor activity of the fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.org [oncotarget.org]

- 9. Iron chelators in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antileukemia Effect of this compound Olamine Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound ethanolamine preserves the immature state of human HSCs by mediating intracellular iron content - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chelation of intracellular iron with the antifungal agent this compound olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. This compound olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound olamine induces ferritinophagy and reduces cyst burden in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The antifungal drug this compound inhibits deoxyhypusine and proline hydroxylation, endothelial cell growth and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

The Architecture of Antifungal Efficacy: A Technical Guide to the Synthesis of Ciclopirox and Its Progeny

Foreword: Beyond the Mycelial Frontier

For decades, Ciclopirox has been a stalwart in the armamentarium against superficial mycoses. Its unique hydroxypyridone scaffold and distinct mechanism of action—primarily iron chelation—set it apart from the more common azole and allylamine antifungals.[1][2] This has rendered it a durable therapeutic, with little to no reported fungal resistance, a significant advantage in an era of growing antimicrobial resistance.[3] However, the therapeutic potential of the this compound core extends far beyond dermatology. Recent explorations have unveiled its activity against a wide array of pathogens and disease states, including bacteria, viruses like Herpes Simplex Virus (HSV), and even cancer cells, sparking a renaissance in the chemical exploration of this versatile molecule.[3][4][5]

This in-depth technical guide is crafted for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of the synthesis of the this compound core and the strategic design of its novel derivatives. We will dissect the key chemical transformations, elucidate the rationale behind experimental choices, and provide actionable protocols, grounding every claim in authoritative scientific literature. The aim is to not only inform but to empower the next wave of innovation in hydroxypyridone-based therapeutics.

Part 1: Deconstructing the Core - The Synthesis of this compound

The synthesis of this compound, chemically known as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone, is a multi-step process that hinges on the construction of the central hydroxypyridone ring. While several routes have been developed, the most established industrial synthesis proceeds via a 2-pyrone intermediate, which is subsequently converted to the desired 1-hydroxy-2-pyridone.[6]

The Cornerstone Intermediate: Synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

The journey to this compound begins with the synthesis of the key intermediate, 6-cyclohexyl-4-methyl-2H-pyran-2-one. This is typically achieved through a condensation reaction followed by cyclization. A common industrial method involves the acylation of a methyl methacrylate precursor with cyclohexanecarbonyl chloride in the presence of a Lewis acid, such as aluminum trichloride, followed by an acid-catalyzed cyclization.[7][8]

Workflow for 2-Pyrone Intermediate Synthesis

References

- 1. isca.me [isca.me]

- 2. Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic derivatives of the antifungal drug this compound are active against herpes simplex virus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. CN107417608A - A kind of synthetic method of this compound Olamine - Google Patents [patents.google.com]

- 8. CN110372654A - The method of two-step method synthesis 4- methyl -6- (2,4,4- tri-methyl-amyl) -2H- pyran-2-one - Google Patents [patents.google.com]

The Unconventional Antifungal: A Technical Guide to the Discovery and Development of Ciclopirox

Abstract

Ciclopirox stands as a notable synthetic antifungal agent, distinguished by its hydroxypyridone structure and a mechanism of action that deviates from the more common azole and polyene antifungals. This technical guide provides a comprehensive exploration of the discovery, historical development, and core scientific principles of this compound and its olamine salt. We will delve into its unique iron-chelating properties, the resulting disruption of fungal cellular machinery, and its broad-spectrum activity. Furthermore, this guide will present detailed experimental methodologies for the evaluation of its antifungal and anti-inflammatory effects, alongside a timeline of its journey from a novel compound to a clinically significant therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this versatile molecule.

A Serendipitous Discovery and the Rise of a New Antifungal Class

The story of this compound begins in the 1970s at the German pharmaceutical company Hoechst AG.[1] In a landscape dominated by antifungal research focused on sterol biosynthesis inhibitors, the discovery of this compound's potent antifungal activity was a result of a systematic screening program for new chemical entities.[1] The development was spearheaded by G. Lohaus and W. Dittmar, who were instrumental in the synthesis and initial characterization of this novel hydroxypyridone derivative.[1]

The initial patents for this compound were filed in the early 1970s, marking the advent of a new class of antifungal agents.[1] The subsequent development of the olamine salt, this compound Olamine, was a critical step to enhance its solubility and bioavailability, thereby improving its suitability for topical formulations.[1] Clinical trials for this compound commenced in the early 1980s, and it has since become a widely utilized topical treatment for a variety of superficial fungal infections.[1][2] The U.S. Food and Drug Administration (FDA) approved this compound nail lacquer (8%) in December 1999 for the treatment of mild to moderate onychomycosis.[3] A topical suspension of this compound was later approved on August 6, 2004.[4]

Historical Development Timeline

| Time Period | Key Milestone | Significance |

| 1970s | Initial synthesis and discovery of antifungal activity at Hoechst AG.[1] | Introduction of the hydroxypyridone class of antifungals. |

| Early 1970s | Filing of the first patents for this compound.[1] | Legal protection and initiation of formal development. |

| Post-1970s | Development of the this compound Olamine salt.[1] | Improved physicochemical properties for topical formulations. |

| Early 1980s | Commencement of clinical trials.[1][2] | Evaluation of safety and efficacy in human subjects. |

| December 1999 | FDA approval of this compound 8% nail lacquer (Penlac®).[3] | First approval for the treatment of onychomycosis in the US. |

| August 2004 | FDA approval of this compound topical suspension.[4] | Expansion of available formulations for topical application. |

| September 2007 | FDA approval for a generic version of this compound topical solution, 8%.[5] | Increased accessibility and affordability of the treatment. |

The Chemistry of this compound: Synthesis and Structure

This compound, chemically known as 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, is a synthetic hydroxypyridone derivative.[6] The synthesis of this compound has been approached through various routes, with one common method involving the reaction of 4-methyl-6-cyclohexyl-2-pyrone with hydroxylamine sulfate in the presence of a base like imidazole.[7]

Synthesis of this compound Olamine

The olamine salt is typically prepared by reacting this compound with ethanolamine in a suitable solvent, such as ethyl acetate or acetonitrile.[8]

Experimental Protocol: Synthesis of this compound Olamine (Illustrative)

-

Dissolution: Dissolve 10 g of this compound in 60 mL of ethyl acetate in a reaction flask at room temperature.[8]

-

Addition of Ethanolamine: While stirring, add 4 g of ethanolamine to the solution.[8]

-

Reaction: Continue stirring the mixture for 3 hours at room temperature.[8]

-

Isolation: Collect the precipitated this compound Olamine crystals by filtration.[8]

-

Drying: Dry the collected crystals under vacuum at 60°C to yield the final product.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound nail lacquer topical solution 8% - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Approval Package: this compound Topical Suspension NDA #076422 [accessdata.fda.gov]

- 5. investor.perrigo.com [investor.perrigo.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound olamine crystal and method for preparing the same - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to Ciclopirox: Mechanism and Application in the Inhibition of Metal-Dependent Enzymes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclopirox (CPX), a synthetic hydroxypyridone derivative, is well-established clinically as a broad-spectrum topical antimycotic agent.[1][2][3] Its therapeutic efficacy, however, extends beyond fungal infections, with a growing body of evidence highlighting its potential as an anticancer, anti-inflammatory, and antiangiogenic agent.[4][5][6][7] The foundational mechanism underpinning this therapeutic versatility is its function as a potent chelator of polyvalent metal cations, particularly trivalent iron (Fe³⁺).[1][8][9][10] This guide provides an in-depth examination of the core mechanism by which this compound inhibits metal-dependent enzymes, explores its impact on key enzymatic targets, and furnishes detailed experimental protocols for researchers to investigate these interactions.

The Chemical Rationale: this compound as a High-Affinity Metal Chelator

This compound's chemical structure, specifically the N-hydroxy-pyridone ring, confers a high affinity for metal ions.[6] This structure allows it to act as a bidentate chelating agent, binding to and sequestering metal ions that are essential cofactors for the catalytic activity of numerous enzymes. The primary target is the ferric ion (Fe³⁺), although it also chelates other cations like Al³⁺.[1][8][9][11] By depriving metalloenzymes of their requisite metal cofactor, this compound effectively inhibits their function. This mechanism is distinct from many other antimicrobial and therapeutic agents, which often target specific active sites or protein synthesis pathways.[1][2][12] This broad, cofactor-directed inhibition contributes to its wide spectrum of activity and a low potential for microbial resistance development.[2][12]

Caption: this compound chelates the metal cofactor, removing it from the enzyme's active site and rendering the enzyme inactive.

Key Enzymatic Targets and Pathophysiological Consequences

The iron-chelating capability of this compound leads to the inhibition of several critical classes of iron-dependent enzymes. This section details its effects on prolyl hydroxylases and matrix metalloproteinases, two families of enzymes with profound implications in oncology and inflammation.

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes

Prolyl hydroxylases (PHDs) are non-heme iron(II)-dependent dioxygenases that play a central role in cellular oxygen sensing.[13][14] They hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for proteasomal degradation under normoxic conditions.[13][15]

By chelating the iron cofactor essential for PHD activity, this compound acts as a potent PHD inhibitor.[16][17] This inhibition prevents the degradation of HIF-1α, even in the presence of oxygen, leading to its stabilization and accumulation.[17] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[15]

-

Causality: The inhibition of PHDs by this compound is a direct consequence of iron sequestration from the enzyme's active site. This effect has been leveraged experimentally to induce a "pseudo-hypoxic" state, making this compound a valuable tool for studying hypoxic signaling pathways and a potential therapeutic for conditions where enhanced angiogenesis is desired, such as wound healing.[15][16]

Caption: this compound inhibits PHD, preventing HIF-1α degradation and promoting the transcription of hypoxia-response genes.

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While not exclusively iron-dependent, their activity is reliant on metal cofactors. This compound has been shown to inhibit MMPs, an action attributed to its metal-chelating properties.[18] This inhibition can have significant downstream effects, particularly in cancer, where MMPs are implicated in tumor invasion, metastasis, and angiogenesis.

Quantitative Analysis of this compound-Mediated Inhibition

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The table below summarizes reported IC₅₀ values for this compound against key metal-dependent enzymes.

| Enzyme Target | IC₅₀ Value (μM) | Organism/System | Reference |

| Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PH2) | 1.58 | Rat Glomus Cells | [17] |

| Deoxyhypusine Hydroxylase | ~5 | Human Umbilical Vein Endothelial Cells (HUVECs) | [4] |

| Ribonucleotide Reductase | Not specified | Leukemia/Myeloma Cells | [19] |

Note: IC₅₀ values can vary significantly based on the specific assay conditions, substrate concentrations, and biological system used.

Experimental Protocols for Assessing Enzyme Inhibition

To ensure scientific rigor, protocols for studying enzyme inhibition must be robust and self-validating. This involves careful selection of controls and a systematic approach to data acquisition and analysis.

General Protocol for Determining IC₅₀ of this compound

This protocol provides a framework for a generic enzyme inhibition assay, adaptable for various metal-dependent enzymes using a spectrophotometer or microplate reader.[20][21]

Principle: The rate of an enzymatic reaction is measured by monitoring the change in absorbance of a substrate or product over time. This rate is measured across a range of this compound concentrations to determine the concentration at which 50% of enzyme activity is inhibited.

Materials:

-

Purified target metalloenzyme

-

Specific enzyme substrate (chromogenic or fluorogenic)

-

This compound Olamine stock solution (e.g., in DMSO or ethanol)

-

Assay Buffer (optimized for pH and ionic strength for the target enzyme)

-

Required cofactors (e.g., ascorbate for PHDs)[22]

-

96-well microplate (clear for colorimetric, black for fluorometric assays)

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of the this compound stock solution in Assay Buffer. A typical range might be from 100 μM down to 0.01 μM.

-

Prepare the enzyme solution at a working concentration (e.g., 2x final concentration) in Assay Buffer.

-

Prepare the substrate solution at a working concentration (e.g., 2x final concentration) in Assay Buffer.

-

Causality: Serial dilutions are critical for generating a dose-response curve. Using a 2x concentration for enzyme and substrate simplifies the final reaction setup.

-

-

Assay Setup (in 96-well plate):

-

Test Wells: Add 50 μL of each this compound dilution.

-

Positive Control (No Inhibitor): Add 50 μL of Assay Buffer containing the same concentration of vehicle (e.g., DMSO) as the test wells. This validates that the vehicle itself does not inhibit the enzyme.

-

Negative Control (No Enzyme): Add 100 μL of Assay Buffer. This establishes the baseline absorbance/fluorescence and accounts for non-enzymatic substrate degradation.[23]

-

Add 50 μL of the enzyme solution to all wells except the Negative Control wells.

-

Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes.

-

Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for achieving equilibrium, especially for slow-binding inhibitors.

-

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding 100 μL of the substrate solution to all wells.

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds) for a set period (e.g., 20-30 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance/fluorescence vs. time plot.

-

Normalize the rates of the test wells to the rate of the Positive Control (set to 100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Caption: A systematic workflow for determining the IC₅₀ value of this compound against a target metalloenzyme.

Specific Assay Protocol: Fluorogenic MMP Activity Assay

Principle: This assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate.[24] The peptide contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Methodology: The general protocol for IC₅₀ determination can be adapted.

-

Substrate: Use a commercially available FRET-based MMP substrate (e.g., SensoLyte® MMP Fluorimetric assays).[24]

-

Plate: Use an opaque, black 96-well plate to minimize background fluorescence and light scattering.

-

Reader: A fluorescence microplate reader is required, with excitation and emission wavelengths set according to the substrate manufacturer's specifications.

-

Activation: Some MMPs are secreted as inactive proenzymes (zymogens) and require activation.[25] The protocol may need to include an activation step using agents like APMA (p-aminophenylmercuric acetate) prior to the addition of the inhibitor.[25][26]

Conclusion and Future Directions

This compound's primary mechanism of action—high-affinity chelation of metal cofactors—makes it a potent inhibitor of a diverse range of metal-dependent enzymes. This activity is the foundation of its established antifungal properties and its emerging potential in treating complex diseases like cancer.[7][19] For researchers, this compound serves as a valuable pharmacological tool to probe the function of metalloenzymes in various biological processes. The experimental frameworks provided in this guide offer a starting point for the rigorous, quantitative investigation of these interactions. Future research should focus on elucidating the full spectrum of this compound's enzymatic targets, refining its therapeutic applications through medicinal chemistry modifications, and exploring its synergistic potential with other therapeutic agents.[27][28]

References

- 1. nextstepsinderm.com [nextstepsinderm.com]

- 2. This compound: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent [pubmed.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. The antifungal drug this compound inhibits deoxyhypusine and proline hydroxylation, endothelial cell growth and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound olamine inhibits mTORC1 signaling by activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. What is the mechanism of this compound olamine? [synapse.patsnap.com]

- 10. This compound and this compound Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential | MDPI [mdpi.com]

- 11. macsenlab.com [macsenlab.com]

- 12. droracle.ai [droracle.ai]

- 13. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical and biophysical analyses of hypoxia sensing prolyl hydroxylases from Dictyostelium discoideum and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Complementary effects of this compound olamine, a prolyl hydroxylase inhibitor and sphingosine 1-phosphate on fibroblasts and endothelial cells in driving capillary sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Chelation of intracellular iron with the antifungal agent this compound olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. superchemistryclasses.com [superchemistryclasses.com]

- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]

- 24. MMP assays – activity measurement | Eurogentec [eurogentec.com]

- 25. QuickZyme Human MMP-8 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]

- 26. Active MMP Activity Assays: R&D Systems [rndsystems.com]

- 27. Novel mTOR inhibitory activity of this compound enhances parthenolide antileukemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Antileukemia Effect of this compound Olamine Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Subcellular Localization of Ciclopirox

Preamble: Unraveling the Intracellular Journey of a Multifaceted Antifungal Agent

Ciclopirox (CPX), a synthetic hydroxypyridone derivative, has long been a stalwart in the topical treatment of superficial mycoses.[1] Its broad-spectrum antifungal activity, coupled with a low incidence of resistance, has made it a valuable clinical asset.[2][3] However, recent investigations have unveiled a far more complex and intriguing pharmacological profile, with potent anticancer, anti-inflammatory, and neuroprotective properties.[4][5] This expanding therapeutic potential has ignited a surge of interest in understanding the fundamental cellular and molecular mechanisms that govern its efficacy. A critical aspect of this understanding lies in elucidating its journey into the cell and its precise destinations within the intricate subcellular landscape.

This technical guide provides a comprehensive exploration of the cellular uptake and subcellular localization of this compound. We will delve into the physicochemical characteristics that dictate its membrane permeability, dissect the experimental methodologies to probe its intracellular trafficking, and illuminate its primary organellar targets. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this compound's mechanism of action and to equip them with the practical knowledge to investigate its intracellular fate.

I. Physicochemical Properties and Cellular Entry: A Tale of Passive Diffusion

The ability of a small molecule to traverse the plasma membrane is fundamentally governed by its physicochemical properties. This compound's characteristics strongly suggest that its primary mode of cellular entry is passive diffusion, a process driven by the concentration gradient across the cell membrane without the need for cellular energy.[6][7]

| Property | Value | Implication for Cellular Uptake | Reference |

| Molecular Weight | 207.27 g/mol | The low molecular weight facilitates easier passage through the lipid bilayer. | [8] |

| Lipophilicity (logP) | 2.59 | This moderate lipophilicity indicates a favorable balance between lipid solubility (for membrane transit) and aqueous solubility (for transport in the cytoplasm).[9] | [8] |

| Chemical Structure | 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone | The presence of both lipophilic (cyclohexyl ring) and polar (hydroxypyridone) moieties contributes to its ability to partition into and out of the lipid membrane. | [1] |

Figure 1: A diagram illustrating the proposed mechanism of this compound cellular uptake via passive diffusion, driven by a concentration gradient across the plasma membrane.

II. Subcellular Localization: Targeting the Mitochondria and Beyond

Once inside the cell, this compound embarks on a journey to its subcellular sites of action. A substantial body of evidence points to the mitochondria as a primary target.[13][14] This is intrinsically linked to its well-established mechanism of action: the chelation of trivalent metal cations, particularly iron (Fe³⁺).[15][16]

Mitochondria are rich in iron-dependent enzymes and iron-sulfur clusters that are essential for the electron transport chain and ATP production.[17] By sequestering intracellular iron, this compound disrupts these vital mitochondrial processes, leading to impaired cellular respiration, decreased ATP synthesis, and increased oxidative stress.[13][15] Studies have shown that this compound can protect mitochondria from hydrogen peroxide-induced injury by maintaining the mitochondrial transmembrane potential.[13][14]

While the mitochondrion is a key destination, the complete subcellular distribution of this compound is likely more complex. Its ability to chelate iron, a ubiquitous and essential element, suggests potential interactions with other iron-containing compartments and enzymes. For instance, ribonucleotide reductase, a critical enzyme for DNA synthesis and repair, is iron-dependent and has been identified as a target of this compound, implying a potential for nuclear localization or effects on nuclear processes.[4] Evidence from studies on other drugs like cyclosporin A suggests that nuclear localization of small molecules can occur and is functionally significant.[3]

Figure 2: A diagram depicting the primary subcellular targets of this compound, with a strong emphasis on mitochondria due to iron chelation, and a potential for nuclear effects.

III. Experimental Workflows for Elucidating Cellular Uptake and Subcellular Localization

A multi-pronged experimental approach is necessary to rigorously characterize the cellular uptake and subcellular distribution of this compound. This involves both quantitative and qualitative methodologies.

A. Quantitative Analysis of Cellular Uptake

A fundamental experiment is to quantify the rate and extent of this compound accumulation within cells.

Protocol 1: Cellular Uptake Assay

-

Cell Culture: Plate cells of interest (e.g., a relevant cancer cell line or fungal species) in a multi-well plate and grow to a confluent monolayer.

-

Drug Incubation: Treat the cells with a known concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Washing: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound, extracellular this compound.

-

Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer) to release the intracellular contents.

-

Quantification: Analyze the cell lysates for this compound concentration using a validated analytical method, such as HPLC-MS/MS.[18][19]

-

Data Normalization: Normalize the amount of intracellular this compound to the total protein concentration in each sample to account for variations in cell number.

B. Quantitative Analysis of Subcellular Localization

To determine the distribution of this compound among different organelles, subcellular fractionation coupled with sensitive analytical detection is the gold standard.[20][21]

Protocol 2: Subcellular Fractionation and Quantification

-

Cell Treatment and Harvesting: Treat a large population of cells with this compound for a predetermined time. Harvest the cells by scraping or trypsinization.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet different cellular components.[22]

-

Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei.

-

Medium-speed centrifugation (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

-

High-speed centrifugation (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes (endoplasmic reticulum and Golgi).

-

The final supernatant represents the cytosolic fraction.

-

-

Fraction Purity Assessment: Validate the purity of each fraction by performing Western blot analysis for well-established organelle-specific marker proteins (e.g., Histone H3 for the nucleus, COX IV for mitochondria, Calnexin for the ER, and GAPDH for the cytosol).

-

Extraction and Quantification: Extract this compound from each subcellular fraction and quantify its concentration using HPLC-MS/MS.[23][24]

Figure 3: An experimental workflow for the subcellular fractionation of this compound-treated cells followed by quantitative analysis.

C. Qualitative Analysis of Subcellular Localization by Fluorescence Microscopy

Visualizing the distribution of this compound within a single cell provides invaluable spatial information that complements the quantitative data from fractionation studies. As this compound is not intrinsically fluorescent and a fluorescently labeled version is not commercially available, an indirect visualization strategy can be employed.

Protocol 3: Indirect Visualization of this compound Localization

-

Live-Cell Staining: Culture cells on glass-bottom dishes suitable for microscopy. Stain the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, Hoechst for the nucleus).[25]

-

This compound Treatment: Treat the cells with this compound and acquire baseline images of the stained organelles.

-

Indirect Detection: While direct visualization is challenging, the profound effect of this compound on mitochondria offers an avenue for indirect observation. For example, a fluorescent probe sensitive to changes in mitochondrial membrane potential or reactive oxygen species (ROS) could be used.

-

Live-Cell Imaging: Perform time-lapse microscopy to observe changes in the fluorescence of the mitochondrial probe upon addition of this compound. A rapid change in the probe's signal co-localizing with the MitoTracker stain would provide strong visual evidence of this compound's mitochondrial activity.[26][27]

-

Co-localization Analysis: Use image analysis software to quantify the co-localization of the signals from the organelle-specific dyes and the reporter probe.

IV. Conclusion and Future Directions

The cellular uptake of this compound appears to be a passive process, driven by its favorable physicochemical properties. Once inside the cell, it primarily targets the mitochondria, where its iron-chelating activity wreaks havoc on cellular energy metabolism. The experimental workflows detailed in this guide provide a robust framework for confirming these hypotheses and for a more granular mapping of its intracellular distribution.

Future research should focus on synthesizing a fluorescently labeled this compound analog that retains its biological activity. This would enable direct visualization of its uptake and trafficking in real-time, providing unprecedented insights into its dynamic localization. Furthermore, investigating potential interactions with other subcellular compartments, particularly the nucleus, will be crucial for a complete understanding of its diverse pharmacological effects. As this compound continues to be explored for new therapeutic applications, a comprehensive understanding of its intracellular journey will be paramount for optimizing its efficacy and developing novel, targeted therapies.

V. References

-

This compound and this compound Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. MDPI. --INVALID-LINK--

-

What is the mechanism of this compound olamine? Patsnap Synapse. --INVALID-LINK--

-

This compound protects mitochondria from hydrogen peroxide toxicity. PMC. --INVALID-LINK--

-

This compound and Efinaconazole Transungual Permeation, Antifungal Activity, and Proficiency To Induce Resistance in Trichophyton rubrum. PMC. --INVALID-LINK--

-

Different physicochemical properties of antimycotic agents are relevant for penetration into and through human nails. Ingenta Connect. --INVALID-LINK--

-

Skin uptake and clearance of this compound following topical application. PubMed. --INVALID-LINK--

-

This compound protects mitochondria from hydrogen peroxide toxicity. PubMed. --INVALID-LINK--

-

A direct LC/MS/MS method for the determination of this compound penetration across human nail plate in in vitro penetration studies. PubMed. --INVALID-LINK--

-

Topical this compound Olamine 1%: Revisiting a Unique Antifungal. PMC. --INVALID-LINK--

-

Iontophoretically Enhanced this compound Delivery into and Across Human Nail Plate. NIH. --INVALID-LINK--

-

In vitro transungual permeation of this compound from a hydroxypropyl chitosan-based, water-soluble nail lacquer. PubMed. --INVALID-LINK--

-

Methylation Enables Sensitive LC-MS/MS Quantification of this compound in a Mouse Pharmacokinetics Study. MDPI. --INVALID-LINK--

-

Exploring Cytotoxic Potential of this compound on Colorectal Cancer Cells by In-Silico Methodology. Biointerface Research in Applied Chemistry. --INVALID-LINK--

-

Repositioning the Old Fungicide this compound for New Medical Uses. PMC. --INVALID-LINK--

-

This compound Hydroxypropyl Chitosan (CPX-HPCH) Nail Lacquer and Breathable Cosmetic Nail Polish: In Vitro Evaluation of Drug Transungual Permeation Following the Combined Application. NIH. --INVALID-LINK--

-

A Cell Fractionation Approach for the Quantitative Analysis of Subcellular Drug Disposition. Springer. --INVALID-LINK--

-

This compound targets cellular bioenergetics and activates ER stress to induce apoptosis in non-small cell lung cancer cells. NIH. --INVALID-LINK--

-

Development and validation of a HPLC method for direct estimation of this compound olamine in ex wvotransungual permeation studies. ResearchGate. --INVALID-LINK--

-

HPLC Determination of this compound on Newcrom A Column. SIELC Technologies. --INVALID-LINK--

-

Methylation Enables Sensitive LC-MS/MS Quantification of this compound in a Mouse Pharmacokinetics Study. PubMed. --INVALID-LINK--

-

Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions. MDPI. --INVALID-LINK--

-

Improving the Pharmacological Properties of this compound for Its Use in Congenital Erythropoietic Porphyria. MDPI. --INVALID-LINK--

-

Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes. PubMed. --INVALID-LINK--

-

Live Cell Imaging Analysis. Sigma-Aldrich. --INVALID-LINK--

-

Pharmacokinetics of this compound prodrug, a novel agent for the treatment of bladder cancer, in animals and humans. Request PDF. ResearchGate. --INVALID-LINK--

-

Iontophoretically Enhanced this compound Delivery into and Across Human Nail Plate. Marshall Digital Scholar. --INVALID-LINK--

-

Subcellular fractionation. PubMed. --INVALID-LINK--

-

Ultrasound-Enhanced this compound Delivery for Treatment of Onychomycosis. PubMed. --INVALID-LINK--

-

A general method for quantitative fractionation of mammalian cells. The Rockefeller University Press. --INVALID-LINK--

-

Transungual Delivery of this compound Is Increased 3–4-Fold by Mechanical Fenestration of Human Nail Plate in an In Vitro Model. MDPI. --INVALID-LINK--

-

Live Cell Painting. bioRxiv. --INVALID-LINK--

-

Live-cell imaging of endocytosed synaptophysin around individual hippocampal presynaptic active zones. Frontiers. --INVALID-LINK--

-

Understanding Cellular Transport: An Exploration Of Passive And Active Mechanisms. IOSR Journal. --INVALID-LINK--

-

A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue. PubMed. --INVALID-LINK--

-

CELL TRANSPORT: PASSIVE AND ACTIVE. YouTube. --INVALID-LINK--

-

Nuclear Delivery of Nanoparticle-Based Drug Delivery Systems by Nuclear Localization Signals. MDPI. --INVALID-LINK--

-

Dancing Proteins: Cell Membrane Transporter Motion May Revolutionize Drug Therapies. YouTube. --INVALID-LINK--

-

Treatment of Onychomycosis with this compound Medicated Nail Lacquer. Wiley Focus. --INVALID-LINK--

-

Mitochondrial Medicine Therapies: Rationale, Evidence, and Dosing Guidelines. PMC. --INVALID-LINK--

-

In situ detection of cyclosporin A: evidence for nuclear localization of cyclosporine and cyclophilins. PubMed. --INVALID-LINK--

-

(PDF) Subcellular Fractionation of Small Sample Amounts. ResearchGate. --INVALID-LINK--

-

Dynamic changes in nuclear localization of a DNA-binding protein tyrosine phosphatase TCPTP in response to DNA damage and replication arrest. PubMed. --INVALID-LINK--

-

Mechanical force application to the nucleus regulates nucleocytoplasmic transport. PMC. --INVALID-LINK--

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. This compound and this compound Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential [mdpi.com]

- 3. In situ detection of cyclosporin A: evidence for nuclear localization of cyclosporine and cyclophilins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repositioning the Old Fungicide this compound for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound targets cellular bioenergetics and activates ER stress to induce apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. youtube.com [youtube.com]

- 8. This compound and Efinaconazole Transungual Permeation, Antifungal Activity, and Proficiency To Induce Resistance in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Skin uptake and clearance of this compound following topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. This compound protects mitochondria from hydrogen peroxide toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound protects mitochondria from hydrogen peroxide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of this compound olamine? [synapse.patsnap.com]

- 16. Topical this compound Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial Medicine Therapies: Rationale, Evidence, and Dosing Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A direct LC/MS/MS method for the determination of this compound penetration across human nail plate in in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methylation Enables Sensitive LC-MS/MS Quantification of this compound in a Mouse Pharmacokinetics Study [mdpi.com]

- 20. A cell fractionation approach for the quantitative analysis of subcellular drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Subcellular fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. HPLC Determination of this compound on Newcrom A Column | SIELC Technologies [sielc.com]

- 25. 活细胞成像分析 [sigmaaldrich.com]

- 26. biorxiv.org [biorxiv.org]

- 27. Frontiers | Live-cell imaging of endocytosed synaptophysin around individual hippocampal presynaptic active zones [frontiersin.org]

A Comprehensive Technical Guide to the Dual-Action Profile of Ciclopirox: Anti-inflammatory and Antibacterial Mechanisms

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclopirox, a synthetic hydroxypyridone derivative, has long been established as a broad-spectrum antifungal agent.[1] However, its clinical efficacy, particularly in complex dermatological conditions, is amplified by its significant, mechanistically distinct anti-inflammatory and antibacterial properties.[2][3] This technical guide provides an in-depth exploration of these dual functionalities, moving beyond its primary antimycotic application. The core mechanism of action for all its biological activities is the high-affinity chelation of intracellular polyvalent metal cations, most notably ferric iron (Fe³⁺).[4][5][6] This action depletes essential cofactors for a host of metalloenzymes, disrupting cellular respiration, DNA replication, and signal transduction pathways in both bacterial and host inflammatory cells.[4][7] We will dissect the downstream consequences of this iron sequestration, detailing the inhibition of the arachidonic acid cascade and pro-inflammatory cytokine release, as well as the disruption of bacterial metabolic processes.[2][8] This guide presents detailed, field-validated protocols for quantifying these effects and provides visual summaries of the key molecular pathways, offering a foundational resource for researchers aiming to leverage the multifaceted therapeutic potential of this compound.

Introduction to this compound: Beyond a Simple Antifungal

This compound (CPX) is chemically distinct from azole and allylamine antifungals, a fact that underpins its unique, multi-pronged mechanism of action.[1] It is most commonly formulated as an ethanolamine salt, this compound olamine (CPO), which enhances the molecule's solubility and bioavailability for topical applications.[8][9] While the olamine moiety improves its pharmaceutical properties, the this compound molecule is the active component.[3] Its therapeutic value is derived not only from its fungicidal and fungistatic capabilities but also from its capacity to mitigate the bacterial co-infections and inflammatory responses that frequently accompany microbial dermatoses.[2][9]

The Core Mechanism: High-Affinity Intracellular Iron Chelation

The foundational mechanism that unifies the antifungal, antibacterial, and anti-inflammatory effects of this compound is its potent ability to chelate intracellular iron.[10][11] Unlike extracellular chelators, this compound readily penetrates cellular membranes to access and sequester iron from the labile iron pool within the cytosol and mitochondria.[11][12]

2.1. Sequestration of Trivalent Cations (Fe³⁺) this compound possesses a high affinity for trivalent metal cations, particularly Fe³⁺.[4][5] By binding to these ions, this compound effectively creates a state of intracellular iron deficiency, thereby depriving key cellular machinery of an indispensable cofactor.[8][13]

2.2. Consequence: Inhibition of Critical Metalloenzymes This iron starvation leads to the functional inhibition of numerous iron-dependent enzymes. In microorganisms, this includes catalases, peroxidases, and cytochromes involved in mitochondrial respiration.[4][9] In mammalian cells, this extends to enzymes involved in inflammation and cell cycle progression, such as cyclooxygenase, 5-lipoxygenase, and ribonucleotide reductase.[8][12][14] This multifaceted enzymatic disruption is a key reason for the low potential for microbial resistance development against this compound.[1][4]

Antibacterial Properties of this compound

This compound exhibits a broader antibacterial spectrum than many other topical antifungal agents, encompassing both Gram-positive and Gram-negative bacteria.[2][9] This activity is particularly beneficial in treating mixed fungal-bacterial infections, such as complicated tinea pedis.[9]

3.1. Mechanism of Antibacterial Action The antibacterial effect is primarily driven by the same iron chelation mechanism. By sequestering iron, this compound disrupts critical bacterial processes:

-

Inhibition of Respiration: It impairs the function of iron-sulfur cluster-containing proteins and cytochromes in the electron transport chain.[4]

-

Metabolic Disruption: In some Gram-negative bacteria like E. coli, this compound has been shown to interfere with galactose metabolism and the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane.[15]

-

Inhibition of DNA Synthesis: The iron-dependent enzyme ribonucleotide reductase, essential for producing deoxyribonucleotides for DNA replication, is inhibited.[14]

3.2. Spectrum of Activity and Efficacy this compound is effective against a range of clinically relevant bacteria. Quantitative efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

| Bacterial Species | Type | Typical MIC Range (µg/mL) | Citation |

| Staphylococcus aureus | Gram-positive | 0.06 - 2.0 | [2] |

| Streptococcus pyogenes | Gram-positive | 0.06 - 2.0 | [2] |

| Escherichia coli | Gram-negative | 5 - 15 | [15] |

| Klebsiella pneumoniae | Gram-negative | 5 - 15 | [16] |

| Pseudomonas aeruginosa | Gram-negative | Activity demonstrated, variable MICs | [3][8] |

3.3. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) The broth microdilution method, conforming to the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard for determining the MIC of this compound against bacterial isolates.[17]

Causality and Self-Validation: This protocol is a self-validating system. The inclusion of a positive control (no drug) confirms the bacterium's viability in the test medium, while the negative control (no bacteria) ensures the medium's sterility. The steep dose-response curve often observed with this compound provides a clear, unambiguous endpoint.[1]

Step-by-Step Methodology:

-

Preparation of this compound Stock: Dissolve this compound olamine in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar plate overnight. Select several colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve the final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Inoculation: Add a standardized volume of the final bacterial inoculum to each well, bringing the final volume to 200 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria + medium, no drug) and a negative control well (medium only, no bacteria).

-

Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) as observed by the naked eye.

Anti-inflammatory Properties of this compound

This compound possesses potent anti-inflammatory activity, which is crucial for its efficacy in inflammatory skin conditions like seborrheic dermatitis.[9] This effect is comparable to, and in some studies superior to, other antifungal agents and even hydrocortisone in suppressing UVB-induced erythema.[2][9]

4.1. A Multi-pronged Anti-inflammatory Mechanism The anti-inflammatory effects arise from several distinct but interconnected actions:

-

Inhibition of the Arachidonic Acid Cascade: this compound inhibits the key enzymes 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), thereby blocking the synthesis of pro-inflammatory leukotrienes and prostaglandins.[2][8][18]

-

Modulation of Pro-inflammatory Cytokines: It has been shown to slow the release of key cytokines such as IL-1β, IL-6, and TNF-α.[8][19] More recent research indicates it can also inhibit the activation of the NLRP3 inflammasome, a critical component of the innate immune response that processes pro-IL-1β.[20]

-

Reduction of Oxidative Stress: By chelating intracellular iron, this compound limits the iron-catalyzed Fenton reaction, which produces highly damaging hydroxyl radicals. This scavenging of reactive oxygen species (ROS) helps to mitigate oxidative stress, a key driver of inflammation.[8][9]

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Topical this compound Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is the mechanism of this compound olamine? [synapse.patsnap.com]

- 6. nextstepsinderm.com [nextstepsinderm.com]

- 7. This compound | C12H17NO2 | CID 2749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. us.typology.com [us.typology.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound ethanolamine preserves the immature state of human HSCs by mediating intracellular iron content - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chelation of intracellular iron with the antifungal agent this compound olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toward Repurposing this compound as an Antibiotic against Drug-Resistant Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. This compound Olamine: Uses, Side Effects & Dosage | Healio [healio.com]

- 19. microbiomemedicine.com [microbiomemedicine.com]

- 20. This compound inhibits NLRP3 inflammasome activation via protecting mitochondria and ameliorates imiquimod-induced psoriatic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the broad-spectrum activity of Ciclopirox

Exploring Ciclopirox's Scope

I'm currently focused on digging into this compound. My initial approach involves exhaustive Google searches, prioritizing its effectiveness across various microorganisms. I'm especially interested in understanding how it combats fungi and bacteria. My goal is to compile a complete picture of its broad-spectrum capabilities.

Analyzing this compound's Impact

Now, I'm diving deeper. I'm building on the Google search groundwork, now specifically targeting MIC data and established experimental protocols for this compound's effects on fungi, bacteria, and potentially even its anticancer and antiviral activities. I'm shifting to structuring this into a formal whitepaper. I will soon be illustrating the pathways. Furthermore, I'll be meticulously documenting and collecting authoritative sources and ensuring all my links are working.

Mapping this compound's Journey

I'm now focusing on a plan. Starting with a series of precise Google searches, I'll collect data on this compound's activity. MIC data will be key, structured in a table. Simultaneously, I'll seek out established experimental protocols. I plan to map the key signaling pathways it affects, like iron chelation, with Graphviz diagrams. This will then be refined into a structured whitepaper. I'll maintain a meticulous process of citation and link verification. Finally, I'll synthesize this into a comprehensive guide suitable for experts, complete with all data and diagrams.

Pinpointing Antifungal Action

My analysis of this compound's broad-spectrum activity has yielded considerable data. Key findings reveal its primary antifungal mechanism: chelation of polyvalent cations such as Fe3+. This points to a specific disruption in the fungal cell's metabolic processes. Further investigation is needed into the implications of this mechanism.

Elaborating on Mechanisms

Currently, I'm delving deeper into the specifics of this compound's activity. The iron chelation is clearly central, but now I'm connecting it to the inhibition of metal-dependent enzymes. This then leads to the varied effects: disruption of mitochondrial function, DNA/RNA/protein synthesis, and ultimately, cell proliferation. The Wnt/β-catenin and mTORC1 pathways are particularly interesting in relation to the anticancer effects, and I'll need to explore the antiviral mechanisms further. My next step will be to search for experimental protocols for each activity.

Mapping this compound's Impact

The focus now is on organizing the vast information I've collected on this compound. Iron chelation clearly anchors its antifungal action, leading me to investigate how this links to its other activities. I'm prioritizing experimental protocols to quantify these effects, including MIC and IC50 values. Visualizing the pathways and workflows using Graphviz will follow. I'm focusing on antifungal, antibacterial, anticancer, and antiviral effects.

Investigating this compound's Potential

I've made significant headway exploring this compound. My focus is now firmly on understanding its antifungal and antibacterial capabilities. I'm deep diving into experimental protocols, and the details on its mechanisms of action are truly illuminating. The broad-spectrum activity of the compound is quite intriguing.

Refining the Technical Guide

I've amassed a wealth of information. Now, the challenge is presenting it effectively. I'm focusing on structuring the protocol details into concise instructions and organizing the MIC/IC50 data into a comprehensive table. Crafting the Graphviz diagrams to visually represent the mechanisms and workflows is also underway.

Structuring the Technical Content

I've gathered a lot of relevant information on this compound. The next step is synthesizing this data. I'm focusing now on clear, step-by-step instructions for protocols like MIC assays, MTT assays, and apoptosis detection. I'm also organizing the MIC and IC50 data into a detailed table and designing Graphviz diagrams to illustrate its mechanisms.

An In-Depth Technical Guide to Ciclopirox's Effect on Mitochondrial Function and Energy Production

Abstract